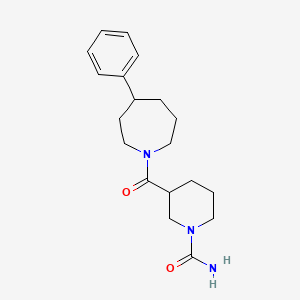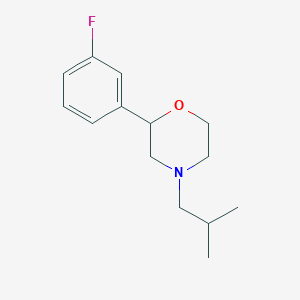![molecular formula C15H16FN3O2S B7168331 2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7168331.png)
2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a morpholine ring substituted with a fluorophenyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Formation of the Thiazole Ring: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the morpholine and thiazole derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biology: It may be used as a tool compound to study biological pathways involving morpholine and thiazole derivatives.
Materials Science: The compound could be explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole ring but differs in the substituents on the phenyl ring and the acetamide group.
2-(2-fluorophenyl)-4-morpholinylacetamide: Similar in structure but lacks the thiazole ring.
Uniqueness
2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the fluorophenyl, morpholine, and thiazole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)morpholin-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-12-4-2-1-3-11(12)13-9-19(6-7-21-13)10-14(20)18-15-17-5-8-22-15/h1-5,8,13H,6-7,9-10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGNDIQXGMUKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NC2=NC=CS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B7168252.png)
![1-[2-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7168260.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B7168264.png)

![2-[2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7168297.png)
![1-[2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7168307.png)
![2-methyl-5-[1-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B7168311.png)
![2-[2-(2-fluorophenyl)morpholin-4-yl]-1-(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B7168316.png)
![N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7168324.png)
![3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide](/img/structure/B7168338.png)
![N-[3-[[2-(3-fluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7168341.png)

![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(propan-2-ylcarbamoyl)propanamide](/img/structure/B7168348.png)
![6-Amino-1-ethyl-5-[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B7168352.png)
